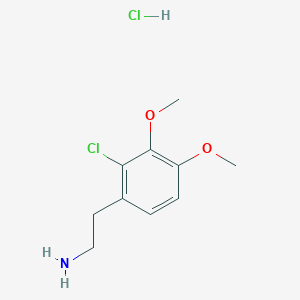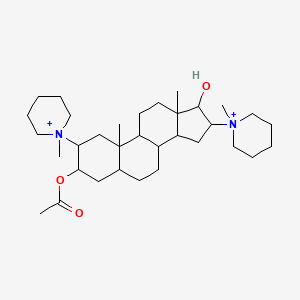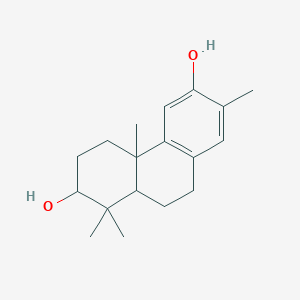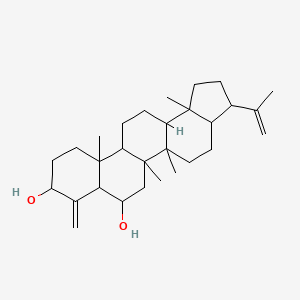
4-(1H-pyrazol-4-yloxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(1H-pyrazol-4-yloxy)pipéridine est un composé organique qui comporte un cycle pipéridine lié à un cycle pyrazole par un atome d'oxygène. Ce composé présente un intérêt significatif en raison de ses applications potentielles dans divers domaines, notamment la synthèse organique, la chimie médicinale et la science des matériaux. Il est reconnu pour sa stabilité et sa réactivité, ce qui en fait un bloc de construction précieux dans la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-(1H-pyrazol-4-yloxy)pipéridine implique généralement la réaction d'un dérivé de pipéridine avec un dérivé de pyrazole dans des conditions spécifiques. Une méthode courante implique l'utilisation de 4-hydroxypipéridine et de 4-chloropyrazole en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de 4-(1H-pyrazol-4-yloxy)pipéridine peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs peuvent conduire à un processus de production plus évolutif et rentable.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(1H-pyrazol-4-yloxy)pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour convertir certains groupes fonctionnels en leurs formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sur les cycles pyrazole ou pipéridine sont remplacés par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène (H₂O₂), permanganate de potassium (KMnO₄)
Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄)
Substitution : Divers nucléophiles tels que les halogénures, les amines et les thiols
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner une large gamme de dérivés fonctionnalisés.
4. Applications de la recherche scientifique
La 4-(1H-pyrazol-4-yloxy)pipéridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Elle sert de précurseur dans le développement d'agents pharmaceutiques, en particulier ceux ciblant les affections neurologiques et inflammatoires.
Industrie : Le composé est utilisé dans la production de matériaux avancés, tels que les polymères et les catalyseurs, en raison de sa stabilité et de sa réactivité.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(1H-pyrazol-4-yloxy)pipéridine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles par liaison hydrogène, interactions hydrophobes et autres forces non covalentes, ce qui conduit à une modulation de leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en occupant leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente.
Applications De Recherche Scientifique
4-(1H-pyrazol-4-yloxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-4-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(1H-pyrazol-4-yl)pyridine : Structure similaire mais avec un cycle pyridine au lieu d'un cycle pipéridine.
4-(1H-pyrazol-4-yl)benzène : Contient un cycle benzène à la place du cycle pipéridine.
4-(1H-pyrazol-4-yl)morpholine : Comporte un cycle morpholine au lieu d'un cycle pipéridine.
Unicité
La 4-(1H-pyrazol-4-yloxy)pipéridine est unique en raison de la présence à la fois d'un cycle pipéridine et d'un cycle pyrazole, ce qui lui confère des propriétés chimiques et biologiques distinctes. La combinaison de ces deux cycles permet une réactivité polyvalente et des interactions potentielles avec un large éventail de cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-(1H-pyrazol-4-yloxy)piperidine |
InChI |
InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) |
Clé InChI |
YCHSARQSOQXRNB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


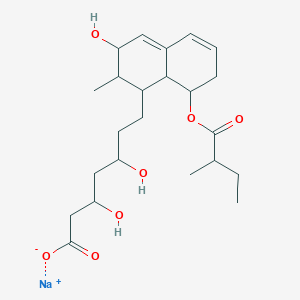
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
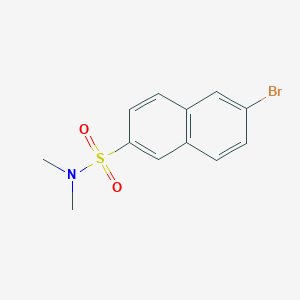
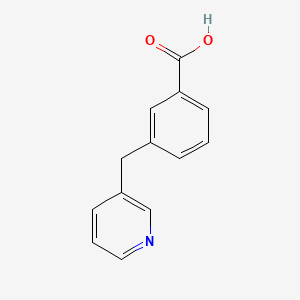

![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
